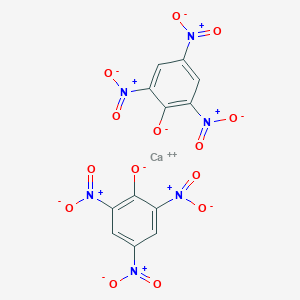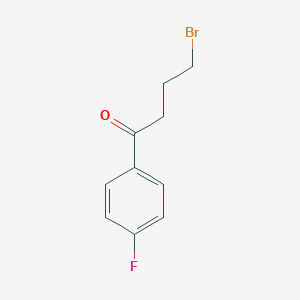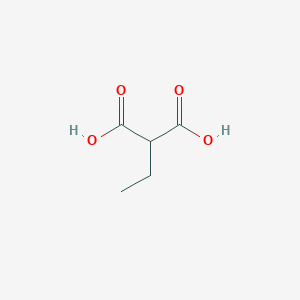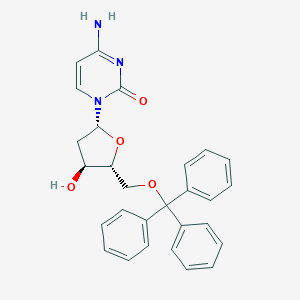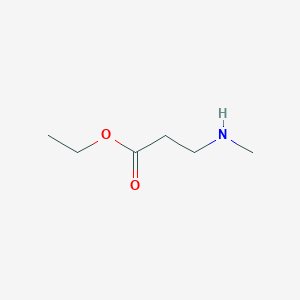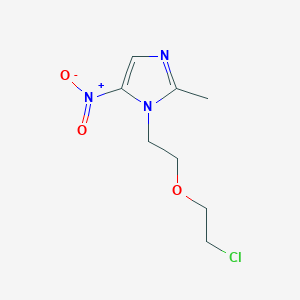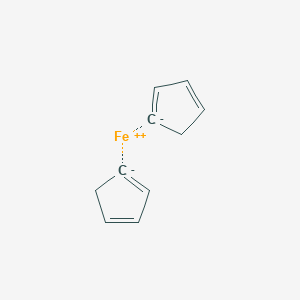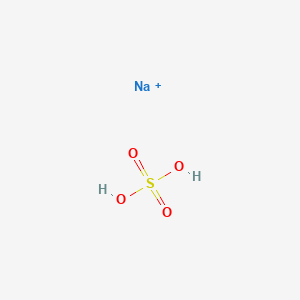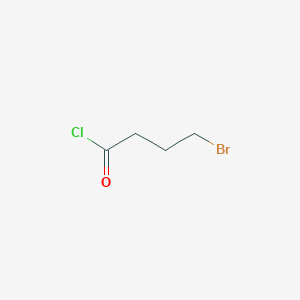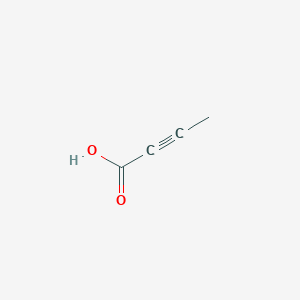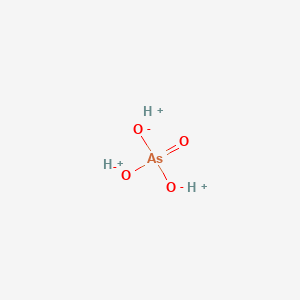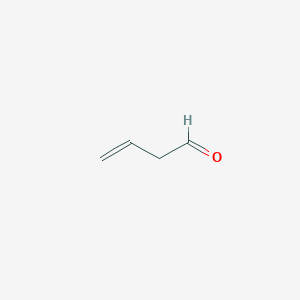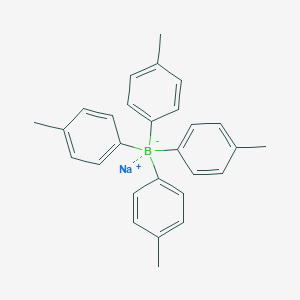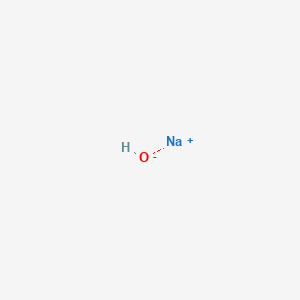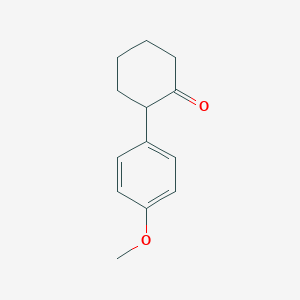
2-(4-Methoxyphenyl)cyclohexanone
概要
説明
2-(4-Methoxyphenyl)cyclohexanone, also known as 4-MeO-PCy, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It is a potent NMDA receptor antagonist that has been used in scientific research for its unique pharmacological properties.
作用機序
2-(4-Methoxyphenyl)cyclohexanone acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 2-(4-Methoxyphenyl)cyclohexanone reduces the influx of calcium ions into the neuron, which can prevent excitotoxicity and cell death.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4-Methoxyphenyl)cyclohexanone are complex and depend on the dose and route of administration. At low doses, it can produce analgesia, sedation, and dissociative effects. At higher doses, it can cause hallucinations, delirium, and even coma. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Methoxyphenyl)cyclohexanone in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the role of the NMDA receptor in various physiological and pathological processes with greater precision. However, one of the limitations of using 2-(4-Methoxyphenyl)cyclohexanone is its potential for abuse and toxicity. It is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.
将来の方向性
There are many potential future directions for research involving 2-(4-Methoxyphenyl)cyclohexanone. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in pain perception and addiction. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-Methoxyphenyl)cyclohexanone is a synthetic dissociative drug that has been used in scientific research for its unique pharmacological properties. It acts as a non-competitive antagonist of the NMDA receptor and has been shown to have neuroprotective, analgesic, and sedative effects. While it has many potential applications in scientific research, it is important for researchers to use appropriate safety precautions and ethical considerations when working with this compound.
科学的研究の応用
2-(4-Methoxyphenyl)cyclohexanone has been used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used to study the role of the NMDA receptor in pain perception and addiction.
特性
CAS番号 |
37087-68-6 |
|---|---|
製品名 |
2-(4-Methoxyphenyl)cyclohexanone |
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12H,2-5H2,1H3 |
InChIキー |
BEBTXYAQBNBPJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
正規SMILES |
COC1=CC=C(C=C1)C2CCCCC2=O |
その他のCAS番号 |
37087-68-6 |
同義語 |
2-(4-Methoxyphenyl)cyclohexan-1-one; 2-(p-Methoxyphenyl)-1-cyclohexanone; 2-(p-Methoxyphenyl)cyclohexanone; 2-p-Anisylcyclohexanone; NSC 78469 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


